![molecular formula C22H18N2O7 B14136499 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone CAS No. 141818-69-1](/img/structure/B14136499.png)
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form the intermediate 3,4-bis[(4-nitrophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .
Analyse Chemischer Reaktionen
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone is not fully understood. its biological effects are thought to be mediated through interactions with cellular proteins and enzymes. The nitrophenyl groups may play a role in binding to specific molecular targets, leading to changes in cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone can be compared to other similar compounds, such as:
1-[3-(4-Acetylphenoxy)-4-methoxyphenyl]ethanone: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
1-[3,4-Bis[(4-aminophenyl)methoxy]phenyl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
141818-69-1 |
|---|---|
Molekularformel |
C22H18N2O7 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1-[3,4-bis[(4-nitrophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18N2O7/c1-15(25)18-6-11-21(30-13-16-2-7-19(8-3-16)23(26)27)22(12-18)31-14-17-4-9-20(10-5-17)24(28)29/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
PXGNOEMJXUJCHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


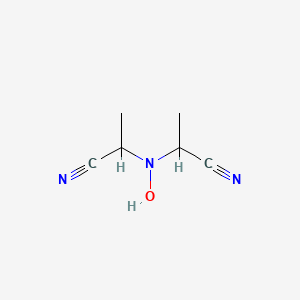
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
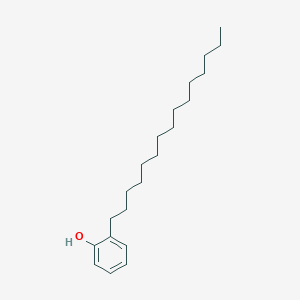
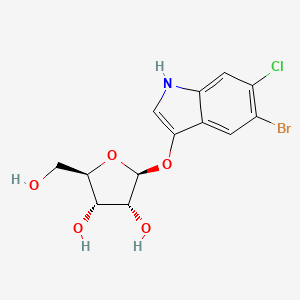
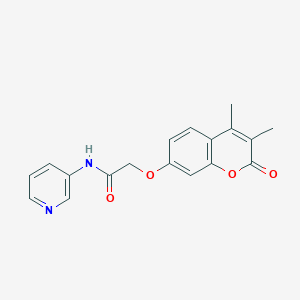
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

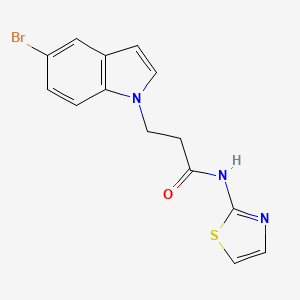
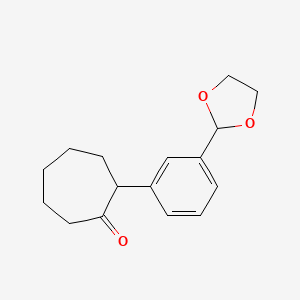

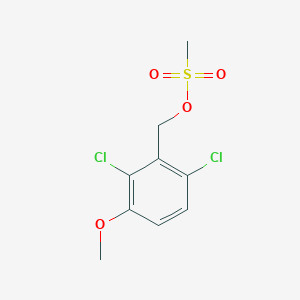

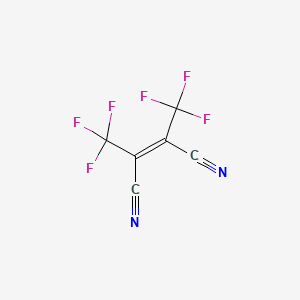
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
